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molecular formula C12H13F3O B8672354 2-(3,4,5-Trifluorophenyl)cyclohexanol

2-(3,4,5-Trifluorophenyl)cyclohexanol

Cat. No. B8672354
M. Wt: 230.23 g/mol
InChI Key: QHRKMVMQTVIBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923450B2

Procedure details

To a solution of 1-bromo-3,4,5-trifluorobenzene (480 mg, 2.2 mmol) in diethyl ether (4.5 mL) was added drop wise at −76° C. under nitrogen butyl lithium (1.6 M in hexane, 1.31 mL, 2.1 mmol) keeping the temperature below −69° C. After 5 minutes cyclohexene oxide (216 uL, 2.1 mmol) was added dropwise keeping the temperature below −73° C. and then boron trifluoro etheroate (268 uL, 1.0 mmol) keeping the temperature below −66° C. The reaction was stirred for 30 minutes at −58° C. and then for 30 minutes at room temperature. Saturated aqueous ammonium chloride solution was added and the reaction was extracted twice with diethyl ether. The combined organic layers were washed with brine, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The residue was purified on silica gel using heptane/ethyl acetate (7:3 v/v) as eluent to yield the title compound (221 mg, 43%) as an off-white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm)=6.83-6.91 (m, 2H), 3.57 (m, 1H), 2.37 (m, 1H), 2.10 (m, 1H), 1.75-1.86 (m, 3H), 1.26-1.56 (m, 5H).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
216 μL
Type
reactant
Reaction Step Two
[Compound]
Name
boron trifluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[C:4]([F:10])[CH:3]=1.[CH:11]12[O:17][CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16]2.[Cl-].[NH4+]>C(OCC)C>[F:10][C:4]1[CH:3]=[C:2]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]2[OH:17])[CH:7]=[C:6]([F:8])[C:5]=1[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)F)F
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
216 μL
Type
reactant
Smiles
C12C(CCCC1)O2
Step Three
Name
boron trifluoro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-58 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 minutes at −58° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −69° C
CUSTOM
Type
CUSTOM
Details
the temperature below −73° C.
CUSTOM
Type
CUSTOM
Details
the temperature below −66° C
WAIT
Type
WAIT
Details
for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)C1C(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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